Lunacridine perchlorate

Description

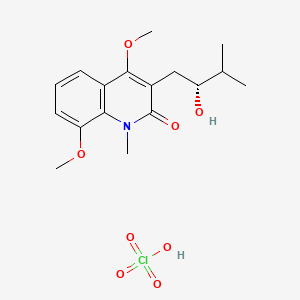

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114099-37-5 |

|---|---|

Molecular Formula |

C17H22ClNO7 |

Molecular Weight |

387.813 |

IUPAC Name |

2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate |

InChI |

InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1 |

InChI Key |

WZPJHBBLPUDXFE-CQSZACIVSA-N |

SMILES |

O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lunacridine perchlorate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Lunacridine Perchlorate

Precursor Synthesis Strategies for the Lunacridine (B1216684) Core

The synthesis of the lunacridine core, a 3-substituted-4,8-dimethoxy-1-methyl-2(1H)-quinolinone, has been approached through several strategic routes. A prevalent method involves the construction of the quinolinone system followed by the introduction of the characteristic hydroxy-isopentyl side chain.

One key strategy begins with appropriately substituted anilines and malonic acid derivatives to form the quinolinone ring. For instance, the reaction of diethyl (3-methylbut-2-enyl)malonate with suitable aromatic amines serves as a foundational step to produce 4-hydroxy-1-methyl-3-prenyl-2(1H)-quinolinones, which are crucial intermediates. nstl.gov.cn These precursors are then converted to the final lunacridine structure.

Another significant approach involves the modification of a pre-formed quinoline (B57606) ring. A notable synthesis starts from 2,4,8-trimethoxyquinoline. at.ua This precursor undergoes lithiation followed by a reaction with a specific epoxide, (R)- or (S)-3,3-dimethyloxirane-2-carboxaldehyde, to introduce the side chain. at.ua An alternative pathway utilizes the reaction of a quinoline isoprenyl epoxide, specifically (–)-3-(2,3-epoxy-3-methylbutyl)-2,4,8-trimethoxyquinoline, with hydride reagents like lithium aluminium hydride–aluminium chloride or diborane–lithium borohydride. wikipedia.orgca.gov This reaction yields a secondary alcohol which is a direct precursor to lunacridine. wikipedia.orgca.gov

The table below summarizes some of the key precursors and methodologies for synthesizing the lunacridine core.

| Starting Material(s) | Key Reagents/Steps | Intermediate(s) | Reference |

| Substituted anilines, Diethyl (3-methylbut-2-enyl)malonate | Thermal condensation, Methylation | 4-hydroxy-1-methyl-3-prenyl-2(1H)-quinolinones | nstl.gov.cn |

| 2,4,8-trimethoxyquinoline, Epoxide | BuLi, THF | Lithiated quinoline | at.ua |

| (–)-3-(2,3-epoxy-3-methylbutyl)-2,4,8-trimethoxyquinoline | LiAlH₄–AlCl₃ or Diborane–LiBH₄ | Secondary alcohol | wikipedia.orgca.gov |

Formation and Derivatization of Lunacridine Perchlorate (B79767) Salt

The conversion of the basic lunacridine alkaloid into its perchlorate salt is a critical step, often employed for purification, characterization, and further chemical manipulation.

Reaction Mechanisms for Perchlorate Salt Formation

The formation of lunacridine perchlorate is fundamentally an acid-base reaction. wikipedia.org Lunacridine, as a quinoline alkaloid, possesses a basic nitrogen atom within its heterocyclic structure. uop.edu.pk Treatment with a strong acid, such as perchloric acid (HClO₄), results in the protonation of this nitrogen atom. at.uauop.edu.pk

The mechanism involves the donation of a proton (H⁺) from perchloric acid to the lone pair of electrons on the nitrogen atom of the lunacridine molecule. This forms a positively charged lunacridinium cation and a perchlorate anion (ClO₄⁻), which are associated through ionic bonds. thermofisher.com This process is typically carried out in a suitable solvent, and the resulting salt often precipitates from the solution, allowing for its isolation and purification by crystallization. at.ua The formation of perchlorate salts is a common strategy in alkaloid chemistry to obtain stable, crystalline solids that are amenable to techniques like X-ray crystallography for definitive structure elucidation. at.uarsc.org For example, an X-ray crystallographic study of the perchlorate salt of a related alkaloid was instrumental in confirming its structure. at.ua

Chemical Transformations Involving the Perchlorate Anion

The perchlorate anion (ClO₄⁻) is generally considered a very weakly coordinating and poor nucleophilic anion. at.uawikipedia.org This chemical inertness is a primary reason for its utility as a counter-ion in organic chemistry; it is stable and unlikely to interfere with reactions at the cation. wikipedia.org

However, the perchlorate anion is thermodynamically a strong oxidizing agent, containing chlorine in its highest +7 oxidation state. ca.govnih.gov While it is kinetically unreactive towards most reducing agents in dilute solutions at ambient temperatures, its oxidizing power increases significantly with heat. ca.govumd.edu When organic perchlorate salts are heated, they can decompose violently or explode, a reaction driven by the oxidation of the organic cation by the perchlorate anion. umd.edusciencemadness.orgescolifesciences.com This reactivity is a significant safety consideration but is not typically harnessed for controlled synthetic transformations.

There is limited evidence of the perchlorate anion participating in nucleophilic substitution reactions. ucl.ac.uknih.gov Its primary role in the context of this compound is that of a stable, non-interfering counter-ion that facilitates isolation and characterization, rather than serving as a reactive species for further derivatization.

Stereochemical Considerations in Lunacridine Synthesis and Modification

The lunacridine molecule contains a stereocenter in its side chain at the carbon atom bearing the hydroxyl group. Consequently, it can exist as two enantiomers, (R)-lunacridine and (S)-lunacridine. The control of this stereochemistry is a crucial aspect of its synthesis.

Asymmetric synthesis is employed to produce specific enantiomers. One approach involves using chiral starting materials derived from the "chiral pool." For example, the enantioselective synthesis of (R)-(+)-Lunacridine has been achieved using L-valine and D-mannitol as starting compounds to establish the correct stereochemistry. sciencemadness.org

Another key strategy involves the stereospecific opening of a chiral epoxide precursor. The reaction of (–)-3-(2,3-epoxy-3-methylbutyl)-2,4,8-trimethoxyquinoline, which has a known absolute configuration, with specific hydride reagents leads to the formation of (–)-lunacridine. wikipedia.orgca.gov The stereochemical outcome of the reaction is dependent on the nature of the hydride reagent and the reaction mechanism, which dictates whether the epoxide ring is opened with inversion or retention of configuration. The principles of asymmetric induction are key, where a chiral influence (a substrate, reagent, or catalyst) directs the formation of one stereoisomer preferentially over the other. researchgate.net

Comparative Synthetic Approaches for Related Lunasia Alkaloids

The synthesis of lunacridine is closely related to that of other alkaloids isolated from the Lunasia genus, such as lunacrine (B1207082) and hydroxylunacridine. at.uarcsb.orgnih.gov Often, synthetic routes are designed to be divergent, allowing access to multiple members of the alkaloid family from a common intermediate.

For example, (±)-lunacridine and (±)-lunacrine have been synthesized from common quinolone precursors derived from diethyl (3-methylbut-2-enyl)malonate. nstl.gov.cn Furthermore, lunacridine itself can be a precursor to other alkaloids. Acid-catalyzed cyclization of lunacridine can lead to the formation of lunacrine, which has a dihydrofuroquinoline structure. nstl.gov.cn This demonstrates the close biosynthetic and synthetic relationship between these compounds.

The synthesis of hydroxylunacridine, which features an additional hydroxyl group on the side chain, involves similar strategies but requires precursors with the diol functionality already installed or a method for its stereoselective introduction. nih.gov The synthesis of lunacrine has also been achieved via a Prévost reaction of 4-methoxy-3-prenylquinolin-2-one, followed by reduction, N-methylation, and de-O-methylation, showcasing a different synthetic design compared to the epoxide-opening strategy for lunacridine.

The table below provides a brief comparison of synthetic targets within the Lunasia alkaloids.

| Alkaloid | Key Synthetic Feature/Relationship to Lunacridine | Reference |

| Lunacrine | Can be formed by acid-catalyzed cyclization of lunacridine. Also synthesized from 4-methoxy-3-prenylquinolin-2-one via Prévost reaction. | nstl.gov.cn |

| Lunasine | A quaternary alkaloid, related to the methyl lunacrinium ion. | at.ua |

| Hydroxylunacridine | Contains a diol in the side chain, requiring modified precursors. | nih.gov |

| (±)-Lunacridine | Synthesized alongside (±)-lunacrine from common intermediates. | nstl.gov.cnrcsb.org |

Structural Elucidation and Advanced Analytical Characterization Research of Lunacridine Perchlorate

Application of Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of Lunacridine (B1216684) perchlorate (B79767). By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For Lunacridine perchlorate, ¹H and ¹³C NMR spectroscopy would provide critical data on the hydrogen and carbon framework of the lunacridine cation.

In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants would be expected for the protons of the quinoline (B57606) and furan (B31954) rings, as well as the side chain. For instance, aromatic protons would likely appear in the downfield region (δ 7-9 ppm), while protons on the aliphatic side chain would resonate at higher fields. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns would reveal a proton's neighboring protons, allowing for the establishment of connectivity.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the Lunacridine moiety would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

Table 1: Hypothetical ¹H NMR Data for the Lunacridine Cation

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | m |

| Furan Protons | 6.5 - 7.5 | d, t |

| Methylene Protons | 3.0 - 4.5 | t, m |

Table 2: Hypothetical ¹³C NMR Data for the Lunacridine Cation

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 160 |

| Furan Carbons | 100 - 150 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. In the analysis of this compound, MS would be used to confirm the mass of the lunacridine cation and observe its characteristic fragmentation patterns. researchgate.net

Using a soft ionization technique such as Electrospray Ionization (ESI), the this compound sample would be introduced into the mass spectrometer, where the lunacridine cation would be detected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula of the cation by measuring its mass-to-charge ratio (m/z) to several decimal places.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic IR bands would be expected for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the quinoline ring system, and C-O stretching of the furan ring. The presence of the perchlorate anion can also be identified in the IR spectrum, typically showing a strong, broad absorption band around 1100 cm⁻¹ and a sharp band near 600 cm⁻¹. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of lunacridine would be expected to show multiple absorption maxima due to the presence of the conjugated quinoline ring system. researchgate.net These absorptions are due to π→π* transitions. The position and intensity of these bands are characteristic of the chromophore and can be used for quantitative analysis. The perchlorate anion does not absorb in the UV-Vis region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1500 - 1650 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) in Structural Determination

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including bond lengths, bond angles, and the conformation of the lunacridine cation. It would also reveal the packing of the lunacridine cations and perchlorate anions in the crystal lattice.

The process involves growing a single, high-quality crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the repeating unit in the crystal. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular model.

While a specific crystal structure for this compound has not been widely reported, studies on similar organic perchlorate salts have demonstrated the utility of this technique. researchgate.net For example, the crystal structure of N-allyl-2,6-di(ortho-chloro-phenyl)-4-methoxyphenyl pyridinium (B92312) perchlorate was solved by direct methods and refined to provide detailed information on its molecular geometry. researchgate.net A similar approach for this compound would confirm the planarity of the quinoline ring system and the stereochemistry of any chiral centers. The isolation of lunacridine as a colorless crystal suggests its amenability to X-ray crystallographic analysis. researchgate.net

Advanced Chromatographic and Separation Methodologies in Purity Assessment and Isolation

The isolation and purification of this compound from natural sources or synthetic reactions, as well as the assessment of its purity, rely heavily on advanced chromatographic techniques. scribd.comiipseries.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of alkaloids like lunacridine. For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector set to one of the absorption maxima of lunacridine would be used for detection. The purity of a this compound sample is determined by the percentage of the total peak area that corresponds to the main compound peak.

For the isolation of lunacridine from a complex mixture, preparative HPLC can be used to obtain larger quantities of the pure compound. nih.gov Other chromatographic techniques that can be employed in the isolation process include column chromatography over silica (B1680970) gel or alumina, and flash chromatography. iipseries.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of the free base form of lunacridine. Ion chromatography is another relevant technique, specifically for the analysis and quantification of the perchlorate anion. researchgate.net

The choice of chromatographic method depends on the scale of the separation and the specific properties of the compound and the mixture from which it is being isolated. The validation of these analytical methods is crucial to ensure the accuracy and reliability of the purity assessment.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lunacridine |

| N-allyl-2,6-di(ortho-chloro-phenyl)-4-methoxyphenyl pyridinium perchlorate |

| Acetonitrile |

| Methanol |

| Formic acid |

Mechanistic Investigations and Biological Interactions of Lunacridine Perchlorate in Vitro and Molecular Level

Research on DNA Intercalation and Binding Mechanisms

Lunacridine (B1216684) and its derivatives are recognized as DNA intercalating agents. researchgate.netnih.gov The planar, cationic structure of lunacridine is a key feature that allows it to insert itself between the base pairs of the DNA double helix. researchgate.net This interaction has been demonstrated through ligand displacement assays using ethidium (B1194527) bromide. In these experiments, the displacement of fluorescent ethidium bromide from DNA by a competing intercalator leads to a decrease in fluorescence.

Both native lunacridine and its 2'-O-trifluoroacetyl derivative have been shown to displace ethidium bromide, confirming their DNA intercalating activity. researchgate.net Quantitative analysis indicated that 2'-O-trifluoroacetyl lunacridine is a more potent intercalator than the native compound, which may be related to the higher stability of the derivative. researchgate.net

| Compound | Concentration for 50% Decrease in Ethidium Bromide Fluorescence (mM) |

|---|---|

| Lunacridine | 0.6 |

| 2'-O-trifluoroacetyl lunacridine | 0.22 |

Data sourced from Prescott et al., 2007. researchgate.netresearchgate.net

Enzyme Inhibition Studies: Focus on Topoisomerase Activity

The ability of lunacridine to intercalate into DNA is closely linked to its inhibitory effects on enzymes that interact with DNA, particularly topoisomerases. researchgate.net These enzymes are crucial for managing DNA topology during processes like replication and transcription, making them important targets for therapeutic agents. wikipedia.org

Research has identified lunacridine as a potent inhibitor of human topoisomerase II. researchgate.netchemoprev.orgnih.gov Decatenation assays, which measure the ability of topoisomerase II to unlink interlocked DNA circles, have been instrumental in demonstrating this inhibitory activity. In these assays, the stable 2'-O-trifluoroacetyl lunacridine derivative was shown to be a powerful inhibitor of the human topoisomerase IIα isoform. researchgate.net Complete inhibition of the enzyme's decatenation function was observed at low micromolar concentrations, confirming the potent nature of this inhibition. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| IC₅₀ | <5 µM |

| Concentration for Complete Inhibition of Decatenation | 5 µM |

Data sourced from Prescott et al., 2007. researchgate.netnih.gov

DNA intercalating topoisomerase II inhibitors typically function by trapping the enzyme in a "cleavable complex" with DNA. researchgate.netresearchgate.net In this ternary complex, the topoisomerase enzyme is stalled in the middle of its catalytic cycle, covalently bound to the 5' ends of the cleaved DNA. wikipedia.org This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. haematologica.org The planar aromatic portion of intercalating drugs is thought to stack within the cleavage site at the enzyme-DNA interface. wikipedia.org While specific crystallographic data for a lunacridine-topoisomerase II-DNA complex is not available, its classification as an intercalating topoisomerase II inhibitor suggests it operates through this general mechanism. The formation of this stable ternary complex is a critical step in the biological activity of this class of inhibitors. chemoprev.orgresearchgate.net

Topoisomerase II Inhibition by Lunacridine Derivatives

Studies on Other Molecular Targets and Signaling Pathways (In Vitro)

The cellular consequences of topoisomerase II inhibition by lunacridine derivatives have been explored through in vitro studies on cell signaling pathways. A significant finding is the induction of apoptosis, or programmed cell death. The cytotoxic effects of 2'-O-trifluoroacetyl lunacridine have been linked to the activation of key effector caspases, specifically caspase-3 and caspase-7. researchgate.netnih.gov These enzymes play a crucial role in executing the apoptotic process, which can be triggered by cellular damage such as the DNA double-strand breaks caused by topoisomerase II poisons. researchgate.net

Studies using human cell lines demonstrated that exposure to 2'-O-trifluoroacetyl lunacridine leads to a time-dependent and dose-dependent activation of caspase-3/7. researchgate.net For instance, in H226 cells, a significant increase in caspase-3/7 activity was observed, peaking between 24 and 48 hours of exposure. researchgate.netgrafiati.com This indicates that lunacridine's mechanism of action involves the engagement of the apoptotic machinery.

Computational Chemistry and Molecular Modeling Approaches

To further understand the interaction between lunacridine and its molecular target at an atomic level, computational methods have been employed. These approaches provide valuable insights into the binding modes and energetics of ligand-target interactions.

Molecular docking studies have been conducted to simulate the interaction of lunacridine with a DNA model, representing its primary target. chemoprev.orgresearchgate.net These simulations have corroborated the experimental findings, showing that lunacridine can dock intercalatively between the base pairs of DNA. chemoprev.orgresearchgate.netcore.ac.uk The docking results suggest that the interaction is stabilized by dipole-dipole forces between lunacridine and the DNA bases, specifically adenine, thymine, and cytosine. chemoprev.orgresearchgate.netgrafiati.com

The affinity of this interaction has been quantified by calculating the predicted binding energy. These computational models provide a structural hypothesis for the observed biological activity, reinforcing the concept of DNA intercalation as the foundational step in lunacridine's mechanism of action.

| Parameter | Value |

|---|---|

| Predicted Binding Mode | Intercalation between DNA base pairs |

| Potential Interactions | Dipole-dipole with adenine, thymine, and cytosine |

| Predicted Binding Energy | -6.22 kcal/mol |

| Predicted Inhibition Constant (Kᵢ) | 27.51 µM |

Data sourced from Zubair et al., 2010. chemoprev.orgresearchgate.net

Quantum Chemical Calculations (e.g., AM1) on Lunacridine Analogs

Quantum chemical calculations serve as a powerful computational tool to investigate the electronic structure and molecular properties of compounds, offering insights into their reactivity and potential biological interactions at a molecular level. wisdomlib.org Among the various computational methods, the Austin Model 1 (AM1) is a semi-empirical quantum mechanical method that provides a balance between computational cost and accuracy for organic molecules, making it a suitable choice for studying complex structures like lunacridine analogs. wikipedia.orgnumberanalytics.com This method, developed by Michael Dewar and his colleagues, is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and has been widely applied in medicinal chemistry to predict molecular geometries, heats of formation, and electronic properties. wikipedia.orguni-muenchen.de

In the context of lunacridine analogs, AM1 calculations are employed to elucidate the structure-activity relationships that govern their biological actions. These calculations can provide detailed information on various molecular descriptors that are critical for understanding how these compounds interact with biological targets. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), dipole moment (μ), and the distribution of atomic charges.

The HOMO and LUMO energies are particularly significant as they are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a higher propensity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity; a smaller gap is often associated with higher reactivity. For lunacridine analogs, these parameters can help in predicting their ability to participate in charge-transfer interactions with biological macromolecules, a common mechanism in drug-receptor binding.

While specific AM1 calculation data for a broad series of lunacridine analogs is not extensively published in publicly accessible literature, the principles of the method allow for the generation of hypothetical yet representative data to illustrate its application. The following interactive table presents plausible AM1-calculated quantum chemical parameters for a series of hypothetical lunacridine analogs, where modifications are made to the core lunacridine structure. These modifications could include the addition of various substituent groups at different positions on the quinoline (B57606) or furan (B31954) rings, which would in turn modulate their electronic properties.

The data presented in the table illustrates how structural modifications to the lunacridine scaffold can influence its quantum chemical properties. For instance, the introduction of an electron-donating group (Analog A) might be expected to raise the HOMO energy, potentially increasing its reactivity in certain biological interactions. Conversely, an electron-withdrawing group (Analog B) would likely lower both HOMO and LUMO energies and could increase the dipole moment, affecting its binding affinity and solubility.

By correlating these calculated parameters with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity), researchers can develop quantitative structure-activity relationship (QSAR) models. These models are invaluable in medicinal chemistry for the rational design of new, more potent, and selective analogs of lunacridine. The insights gained from AM1 calculations can thus guide synthetic efforts towards compounds with optimized electronic and steric properties for enhanced biological efficacy.

Comparative Academic Studies and Structure Activity Relationship Sar Analysis of Lunacridine Perchlorate Within Alkaloid Families

Comparative Analysis with Other Quinolinone Alkaloids

Lunacridine (B1216684) belongs to the 3-dimethylallyl-2-quinolone group of alkaloids found in Lunasia amara. bio-conferences.org This plant is a rich source of various quinoline (B57606) alkaloids, which are broadly classified based on their biogenic origins. bio-conferences.org A comparative analysis situates lunacridine within a complex family of related structures, primarily differing in their substitution patterns and oxidation states.

Other key alkaloid groups from Lunasia amara that serve as a basis for comparison include:

Furoquinoline Alkaloids: Compounds like lunacrine (B1207082) and its derivatives are structurally related to lunacridine. bio-conferences.org In fact, lunacridine can be converted to lunacrine through acid-catalyzed cyclization. rsc.org

2-Arylquinolines and 4-Quinolones: These alkaloids, such as 4-methoxy-2-phenylquinoline, are derived from a different biosynthetic pathway involving the condensation of anthranilic acid with aromatic acids like phenylalanine. bio-conferences.orgpublish.csiro.au

Hydroxylated Derivatives: Within its own class, lunacridine is compared to hydroxylunacridine, which features an additional hydroxyl group on the side chain. bio-conferences.orgsci-hub.box This modification significantly alters the polarity and potential hydrogen bonding capabilities of the molecule.

Related Alkaloids from other Genera: The alkaloids found in Lunasia show a strong biochemical link to those in the genera Balfourodendron and Orixa, indicating shared biosynthetic pathways and structural motifs. For example, balfourodine, isolated from Balfourodendron riedelianum, is an isomer of hydroxylunacrine. rsc.org

The following table provides a comparative overview of lunacridine and other related quinolinone alkaloids.

| Alkaloid | Structural Class | Key Distinguishing Feature | Source Plant(s) |

| Lunacridine | 3-Dimethylallyl-2-quinolone | Secondary alcohol on the isopentenyl side chain. rsc.org | Lunasia amara |

| Lunacrine | Dihydroisopropylfuroquinoline | Cyclized ether form of lunacridine. rsc.org | Lunasia amara |

| Hydroxylunacridine | 3-Dimethylallyl-2-quinolone | Additional hydroxyl group on the side chain compared to lunacridine. sci-hub.box | Lunasia amara |

| Balfourodine | Pyranoquinoline | Isomeric with hydroxylunacrine. rsc.org | Balfourodendron riedelianum |

| Skimmianine | Furoquinoline | Contains a furan (B31954) ring fused to the quinoline core. bio-conferences.org | Lunasia amara |

| 4-Methoxy-2-phenylquinoline | 2-Arylquinoline | Phenyl group at the 2-position. bio-conferences.org | Lunasia amara |

Elucidation of Structure-Activity Relationships in Lunacridine Perchlorate (B79767) and its Analogs

Structure-activity relationship (SAR) studies on lunacridine and its analogs have primarily focused on their cytotoxic and antimicrobial activities, often linked to their ability to interact with DNA. researchgate.net Lunacridine has been identified as a DNA intercalating topoisomerase II inhibitor. researchgate.netresearchgate.net

Key findings from SAR studies include:

The Planar Aromatic Core: The quinoline ring system is crucial for its biological activity, enabling it to intercalate between DNA base pairs. researchgate.netnih.gov This mechanism is common for many planar aromatic heterocycles with cytotoxic properties. researchgate.net

Side Chain Modification: The stability of lunacridine is a significant factor in biological assays. It tends to cyclize at room temperature. researchgate.net To overcome this, a more stable 2'-O-trifluoroacetyl lunacridine derivative was synthesized for testing. This analog retained biological activity, inhibiting human topoisomerase II and showing activity against various cell lines. researchgate.netresearchgate.net

DNA Intercalation Activity: Comparative studies showed that both lunacridine and its 2'-O-trifluoroacetyl derivative exhibited DNA intercalation activity, though with different potencies. researchgate.net This suggests that while the side chain can be modified, the core intercalating ability is preserved.

Comparison with Bis-acridines: Broader SAR studies on related acridine (B1665455) compounds have shown that creating dimeric structures (bis-acridines) can significantly enhance DNA affinity and potency. nih.gov This principle could potentially be applied to lunacridine analogs in future research.

The table below summarizes the activity of lunacridine and a key analog.

| Compound | Modification | Biological Target/Activity |

| Lunacridine | Parent compound | DNA intercalator, Topoisomerase II inhibitor. researchgate.net |

| 2'-O-Trifluoroacetyl lunacridine | Esterification of the side-chain hydroxyl group | Increased stability, potent inhibitor of human topoisomerase II. researchgate.netresearchgate.net |

Interconversion Pathways and Chemical Reactivity Studies of Lunacridine and Related Alkaloids

The chemical reactivity of lunacridine is characterized by the interplay between its quinolone core and the reactive isopentenyl side chain. A key documented reaction is its acid-catalyzed cyclization.

Cyclization to Lunacrine: Treatment of lunacridine with acid leads to the formation of lunacrine. rsc.org This reaction involves the intramolecular cyclization of the hydroxyl group on the side chain with the quinoline ring system, forming a dihydrofuroquinoline structure. This interconversion is significant as it links two of the major alkaloids found in Lunasia.

Synthesis and Precursor Reactivity: The synthesis of (±)-lunacridine has been achieved from precursors like diethyl (3-methylbut-2-enyl)malonate and appropriate aromatic amines. rsc.org These synthetic routes have also demonstrated the conversion of isopentenylquinolines into racemic lunacridine and subsequently into racemic lunacrine, mirroring the natural relationship between these compounds. rsc.orgrsc.org

Reactivity of the Quinolone Nucleus: The quinolone core itself is a versatile scaffold. Synthetic strategies have explored modifications at various positions, such as lithiation followed by reaction with epoxides, to construct the lunacridine framework. mdma.ch

This interconversion highlights the close biosynthetic and chemical relationship between different alkaloid types within the same plant.

Biosynthetic Hypothesis and Precursor Incorporation Studies

The biosynthesis of quinoline alkaloids in Lunasia amara has been a subject of investigation, proposing pathways for the various structural classes.

Origin of the Quinolone Core: The 3-dimethylallyl-2-quinolone group, which includes lunacridine, is believed to originate biogenetically from the condensation of anthranilic acid and acetic acid, followed by prenylation. bio-conferences.org

Role of Mevalonic Acid: The isoprenoid side chain of lunacridine is derived from the mevalonic acid pathway. Studies have shown that radiolabeled mevalonic acid is incorporated into the furoquinoline alkaloid lunacrine, which is directly related to lunacridine. publish.csiro.au This confirms the origin of the 3,3-dimethylallyl group.

Anthranilic Acid as a Precursor: Anthranilic acid is a well-established precursor for the quinoline ring system in many alkaloids.

Hypothesized Pathway: The proposed biosynthetic pathway involves the formation of a 2-quinolone structure from anthranilic and acetic acids. This core is then subjected to nucleophilic addition of a 3,3-dimethylallyl group (derived from mevalonic acid) to form 3-(3',3'-dimethylallyl)-4-O-alkyl-2-quinolone metabolites, which are direct precursors to compounds like lunacridine.

These studies provide a foundational understanding of how Lunasia amara produces its diverse array of quinoline alkaloids.

Future Directions and Emerging Research Avenues for Lunacridine Perchlorate

Development of Novel Synthetic Strategies for Lunacridine (B1216684) Perchlorate (B79767)

The development of efficient and scalable synthetic routes is paramount for the thorough investigation of Lunacridine perchlorate. Current research has focused on the synthesis of the parent compound, Lunacridine, which serves as the immediate precursor.

One established method for creating the core structure involves the preparation of 3-substituted 2,4-dihydroxyquinolines from aromatic amines and substituted malonic esters. rsc.org Specifically, the synthesis of (±)-Lunacridine has been achieved by preparing quinolones from diethyl (3-methylbut-2-enyl)malonate and the relevant aromatic amines. rsc.org This racemic lunacridine can then be related to natural alkaloids through chemical transformations. rsc.org

Future synthetic strategies could focus on:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure Lunacridine, which is crucial as biological activity is often enantiomer-dependent.

Process Optimization: Improving reaction yields and reducing the number of steps to make the synthesis more economically viable for broader research applications.

Salt Formation: The synthesis of this compound itself from the free base would likely involve a straightforward acid-base reaction with perchloric acid. While specific literature on this step for Lunacridine is scarce, the formation of perchlorate salts of related complex alkaloids for the purpose of X-ray crystallography is a known technique, suggesting its feasibility. mdma.ch

A summary of a foundational synthetic approach is outlined below.

Table 1: Synthetic Intermediates for (±)-Lunacridine This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Intermediate Product |

|---|---|---|

| Aromatic amines | Diethyl (3-methylbut-2-enyl)malonate | 3-isopentenylquinolines |

| 3-isopentenylquinolines | Further modification | (±)-Lunacridine |

Advanced Mechanistic Characterization of Biological Interactions

The biological activity of Lunacridine has been identified, providing a clear path for more advanced mechanistic studies on its perchlorate salt. Lunacridine is recognized as a DNA intercalating topoisomerase II inhibitor. researchgate.netnih.govresearchgate.net This mode of action is shared by several important antitumor agents. researchgate.net

Initial studies have shown that Lunacridine exhibits inhibitory activity against various cell lines and pathogens. nih.gov A derivative, 2'-O-trifluoroacetyl lunacridine, which was synthesized for improved stability, proved to be a potent inhibitor of human topoisomerase II. researchgate.netnih.gov The mechanism is believed to involve the formation of a stable ternary complex consisting of the drug, DNA, and the topoisomerase II enzyme. researchgate.net

Future research should aim to:

Characterize the Ternary Complex: Utilize high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the precise interactions of this compound within the DNA-topoisomerase II complex.

Elucidate Downstream Effects: Investigate the cellular consequences of topoisomerase II inhibition by this compound, such as the induction of apoptosis. Signs of caspase-3/7 mediated apoptotic cell death have been observed in cells treated with Lunacridine derivatives. researchgate.netnih.gov

Comparative Salt Studies: Directly compare the biological efficacy and cellular uptake of this compound against the free base and other salt forms to determine if the counter-ion influences its activity.

Table 2: Reported Biological Activity of Lunacridine and its Derivatives This table is interactive. Click on the headers to sort.

| Compound / Derivative | Target Organism / Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Lunacridine | Staphylococcus aureus | Minimal Inhibitory Concentration (MIC) | 64 µg/mL | nih.gov |

| Lunacridine | P388 Murine Leukemia Cells | IC50 | 39.52 µg/mL (129.41 µM) | researchgate.net |

| 2'-O-trifluoroacetyl lunacridine | Human Topoisomerase II | IC50 | < 5 µM | nih.gov |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry offers a powerful, cost-effective tool for designing and predicting the activity of novel compounds based on the Lunacridine scaffold. frontiersin.orgnih.gov Initial molecular docking studies have already been performed on Lunacridine to explore its affinity and interaction with DNA. researchgate.net

Using Autodock 4.0 software, researchers conducted a docking study of Lunacridine with a DNA model. researchgate.net The results showed that Lunacridine could indeed dock intercalatively between the base pairs of DNA, with a predicted binding energy of –6.22 kcal/mol. researchgate.net This computational result supports the experimental findings that Lunacridine acts as a DNA intercalating agent. researchgate.net

Emerging research avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as CoMFA and CoMSIA, to identify the key structural features of the Lunacridine molecule that are essential for its biological activity. frontiersin.org These models can guide the synthesis of new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability and dynamics of the Lunacridine-DNA-topoisomerase II complex over time. This can provide deeper insights into the mechanism of inhibition and the structural role of the perchlorate counter-ion. frontiersin.org

In Silico ADMET Screening: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed Lunacridine derivatives, helping to prioritize candidates with favorable drug-like properties for synthesis. frontiersin.org

Table 3: Molecular Docking Parameters for Lunacridine This table is interactive. Click on the headers to sort.

| Parameter | Value | Software Used | Reference |

|---|---|---|---|

| Predicted Binding Energy | -6.22 kcal/mol | Autodock 4.0 | researchgate.net |

| Interaction Type | Intercalative between DNA base pairs | Autodock 4.0 | researchgate.net |

Exploration of this compound in Materials Science or Analytical Chemistry

While the primary research focus for Lunacridine has been medicinal, its core acridine (B1665455) structure suggests potential applications in other scientific domains. Acridine derivatives are well-known for their fluorescent properties, which can be exploited in materials science and analytical chemistry. grafiati.com Computational modeling is a key strategy in designing molecules with specific optical properties for these applications. irb.hr

Potential future directions for this compound include:

Development of Fluorescent Probes: Investigating the photophysical properties of this compound. Its ability to intercalate into DNA suggests it could be developed as a fluorescent probe for nucleic acid detection and quantification in analytical assays.

Chemical Sensors: Modifying the Lunacridine structure to create derivatives that exhibit changes in their fluorescence upon binding to specific analytes (e.g., metal ions, pH changes). The synergy of synthetic, spectroscopic, and computational techniques is crucial for developing such advanced sensor materials. irb.hr

Advanced Materials: Exploring the incorporation of the Lunacridine scaffold into larger molecular architectures or polymers to create novel materials with unique electronic or photophysical properties. mamaself.eucaltech.edumorganadvancedmaterials.comskoltech.ru

While these applications are currently speculative for this compound, the known properties of the broader class of acridine and quinoline (B57606) compounds provide a strong rationale for exploratory research in these areas.

Q & A

Q. How can researchers ensure the purity of synthesized Lunacridine perchlorate, and what analytical methods are recommended for characterization?

Purity validation requires a combination of techniques. Thin-layer chromatography (TLC) can monitor reaction progress and detect intermediates or byproducts during synthesis . For quantification, high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC/MS) is preferred, as it provides high sensitivity and specificity. Isotopic ratio analysis (e.g., δ³⁷Cl and δ¹⁸O) can distinguish synthetic perchlorate from natural sources, ensuring no environmental contamination during synthesis . Additionally, nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, with integration ratios matching theoretical values for protons and carbons.

Q. What experimental protocols are essential for assessing this compound’s acute toxicity in model organisms?

Acute toxicity studies should follow OECD guidelines for chemical testing. Use standardized dosing (e.g., oral gavage or aqueous exposure) in a vertebrate model (e.g., zebrafish or rodents). Monitor biomarkers such as thyroid hormone levels (T3/T4) via ELISA or LC/MS , thyroid histopathology (follicle hyperplasia counts), and behavioral endpoints (e.g., locomotion assays). Include controls for iodine intake, as perchlorate competitively inhibits iodide uptake . Dose ranges should span regulatory thresholds (e.g., 1–100 ppm) to identify non-monotonic responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data, such as non-monotonic effects on thyroid hormones observed in chronic exposure studies?

Non-monotonic responses (e.g., lower doses causing greater disruption) require multi-tiered experimental designs:

- Dose granularity : Test narrow intervals (e.g., 1, 3, 10, 30 ppm) to capture inflection points .

- Temporal analysis : Collect longitudinal data (larval, juvenile, adult stages) to identify compensatory mechanisms like thyroid follicle hyperplasia .

- Mechanistic studies : Use RNA sequencing to profile genes involved in thyroid hormone synthesis (e.g., thyroglobulin, sodium-iodide symporter) and compare with hormone levels.

- Statistical modeling : Apply Bayesian hierarchical models to account for individual variability and environmental covariates .

Q. What methodologies are recommended for tracing this compound contamination in aquatic ecosystems and distinguishing its sources?

Stable isotope analysis (δ³⁷Cl, δ¹⁸O, Δ¹⁷O) is critical for source attribution. Synthetic perchlorate has distinct isotopic signatures compared to natural Chilean deposits . Pair this with contaminant transport modeling using site-specific hydrogeological data (e.g., hydraulic conductivity, dispersion coefficients) to predict plume migration . For field validation, perform longitudinal sampling of water, sediment, and biota, and use PCR to detect perchlorate-reducing bacteria (e.g., Dechloromonas spp.) as indicators of natural attenuation .

Q. How should researchers design chronic exposure studies to evaluate gonadal developmental effects alongside thyroid disruption?

- Multi-endpoint analysis : Combine thyroid histopathology with gonadal histology (e.g., ovarian follicle staging, spermatogenic cell counts) .

- Hormonal profiling : Measure androgens (testosterone, 11-ketotestosterone) and estrogens via LC/MS to link thyroid disruption to reproductive dysfunction .

- Cross-generational exposure : Expose parental generations and assess F1 offspring for epigenetic or transgenerational effects.

- Control for confounding factors : Standardize water iodine levels and dietary intake across groups to isolate perchlorate-specific effects .

Data Analysis and Interpretation

Q. What statistical approaches are effective for reconciling conflicting epidemiological and toxicological data on perchlorate’s health risks?

- Meta-analysis : Pool data from occupational studies, ecological surveys, and controlled animal experiments, adjusting for exposure duration and population susceptibility .

- Risk-of-bias assessment : Use tools like ROBINS-I to evaluate confounding variables (e.g., iodine deficiency) in human studies .

- Probabilistic modeling : Apply Monte Carlo simulations to quantify uncertainty in reference dose (RfD) calculations, incorporating new data on breast milk transmission .

Methodological Tables

Q. Table 1. Key Analytical Methods for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.